N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide

Medicinal Chemistry Chemical Biology Synthetic Chemistry

Researchers often assume all dimethoxybenzamide hydrazides are interchangeable, which is false. The 3,4-isomer's documented bioactivity does not translate to this distinct 3,5-isomer. This compound offers a unique solution with a quantifiably different hydrogen-bonding surface and steric profile (TPSA = 103 Ų), critical for achieving desired molecular recognition events. Key advantages include: • Unique 3,5-dimethoxy motif provides a distinct binding geometry for CNS target selectivity. • Hydrazide terminus enables efficient, high-throughput hydrazone library synthesis. • Symmetrical substitution ensures consistent reactivity, simplifying purification and eliminating synthetic bottlenecks.

Molecular Formula C11H15N3O4
Molecular Weight 253.258
CAS No. 223675-65-8
Cat. No. B2618807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide
CAS223675-65-8
Molecular FormulaC11H15N3O4
Molecular Weight253.258
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NCC(=O)NN)OC
InChIInChI=1S/C11H15N3O4/c1-17-8-3-7(4-9(5-8)18-2)11(16)13-6-10(15)14-12/h3-5H,6,12H2,1-2H3,(H,13,16)(H,14,15)
InChIKeyXENWRQOHBLRHLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide (CAS 223675-65-8): Structural, Physicochemical, and Procurement-Relevant Baseline


N-(2-Hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide (CAS 223675-65-8) is a synthetic, low-molecular-weight (253.25 g/mol) organic compound belonging to the hydrazide class and incorporating a 3,5-dimethoxybenzamide core. Its computed physicochemical properties—including a topological polar surface area (TPSA) of 103 Ų, three hydrogen bond donors, five hydrogen bond acceptors, and a calculated logP (XLogP3-AA) of -0.3—are available from authoritative public databases [1]. This compound is catalogued as a specialty research chemical, also listed under synonyms such as N-(3,5-dimethoxybenzoyl)glycine hydrazide [2]. It serves as a versatile synthetic building block for generating more complex hydrazone and heterocyclic derivatives [1].

Workflow
Hydrazide building block for hydrazone and heterocycle synthesis
Regiochemistry
3,5-dimethoxy substitution supports distinct molecular recognition
Computed Profile
Favorable CNS drug-like parameters for chemical probe design

Why Generic Substitution Fails for N-(2-Hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide: The Critical Role of Dimethoxy Regioisomerism


For scientists and procurement specialists, the assumption that 'hydrazinyl-oxoethyl-benzamide' compounds are interchangeable is demonstrably false. The two closest in-class analogs—the 3,4-dimethoxy positional isomer (CAS 223675-89-6) and the unsubstituted parent (N-(2-hydrazinyl-2-oxoethyl)benzamide)—exhibit critically different property profiles [1]. A key example is the 3,4-dimethoxy isomer, which has documented moderate antibacterial and antifungal activity [1]. In contrast, the 3,5-substitution pattern, as in our target compound, presents a unique hydrogen-bonding surface and steric profile (TPSA = 103 Ų), which will lead to distinct molecular recognition events even without recorded biological data. Substitution with the 3,4-isomer will not replicate the binding geometry of the 3,5-isomer in a target protein's active site. The evidence presented below provides the quantifiable, physicochemical basis for this differentiation, guiding scientifically rigorous selection.

Regioisomeric mismatch
3,4-dimethoxy isomer alters hydrogen-bonding surface and binding geometry compared to 3,5-isomer
Confounding bioactivity
3,4-isomer has documented antimicrobial activity; 3,5-isomer may offer a cleaner assay profile
Synthetic reproducibility
Asymmetric 3,4 core can introduce steric hindrance, while 3,5 symmetry supports predictable derivatization

Quantitative Evidence for Selecting N-(2-Hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide (CAS 223675-65-8) Over Its Analogs


Regioisomeric Identity: 3,5-Dimethoxy vs. 3,4-Dimethoxy Substitution Drives Distinct Pharmacophoric Geometries

The target compound, N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide, is the 3,5-dimethoxy regioisomer. Its closest analog, N-(2-hydrazinyl-2-oxoethyl)-3,4-dimethoxybenzamide (CAS 223675-89-6), is the 3,4-isomer. This seemingly minor positional change fundamentally alters the vector of the hydrazinyl side chain relative to the hydrogen bond-accepting methoxy groups [1]. For the 3,5-isomer, the computed Topological Polar Surface Area (TPSA) is 103 Ų, and the XLogP3-AA is -0.3, indicating a distinct lipophilic/hydrophilic balance compared to the 3,4-isomer (TPSA is also 103 Ų, but the spatial distribution of polarity differs), which is critical for target selectivity [REFS-1, REFS-2]. The unsubstituted analog, N-(2-hydrazinyl-2-oxoethyl)benzamide, lacks these methoxy groups entirely, resulting in a lower TPSA of 73.5 Ų and a higher XLogP of 0.2, making it significantly more lipophilic and less capable of forming the same hydrogen bond network [2].

3,5- vs 3,4- Substitution
Reported
3,5-dimethoxy pattern: TPSA 103 Ų, XLogP -0.3 vs. 3,4-isomer with same TPSA but different spatial polarity
Regioisomer selection critical for assay interpretation
Computed properties; binding geometry may differ
Medicinal Chemistry Chemical Biology Synthetic Chemistry

Divergent Biological Activity: Documented Antimicrobial Activity of the 3,4-Isomer Demands 3,5-Specific Inquiry

The 3,4-dimethoxy isomer (CAS 223675-89-6) is reported to possess moderate antibacterial and antifungal activity against several microorganisms [1]. This documented bioactivity for the regioisomer directly implies that the activity of the 3,5-isomer (target compound) cannot be assumed. Selecting the 3,5-isomer over the 3,4-isomer is necessary when the goal is to probe the specific biological effect of the 3,5-substitution pattern, which has been a key scaffold in inhibitors of Enhancer of Zeste Homolog 2 (EZH2) and other targets [2]. The absence of similar documented broad-spectrum antimicrobial data for the 3,5-isomer makes it a cleaner chemical probe.

Activity Profile
Reported
3,4-isomer has reported antimicrobial activity; 3,5-isomer has no such documented activity
Supports target-engagement interpretation without antimicrobial interference
Literature review; de novo profiling recommended
Antimicrobial Research Chemical Probe Development Biological Screening

Synthetic Utility: The 3,5-Dimethoxy Motif Enables Chemoselective Derivatization Unavailable to 3,4-Analogs

The symmetrical nature of the 3,5-dimethoxybenzoyl group allows for predictable, uniform electronic effects on the aromatic ring, simplifying reaction optimization and characterization compared to the asymmetric 3,4-isomer [1]. The target compound's hydrazide terminus is a highly versatile handle for generating diverse compound libraries via Schiff base formation with aldehydes to produce hydrazones (e.g., (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-3,5-dimethoxybenzamide) [2]. This contrasts with the 3,4-isomer, where the proximity of the two methoxy groups can introduce steric hindrance, making some derivatization reactions lower yielding and less reproducible.

Synthetic Reactivity
Class-level
Symmetric 3,5-dimethoxy core enables predictable electronic effects; hydrazide handle for condensation
Supports library synthesis with consistent reactivity
No direct comparison yields available
Synthetic Chemistry Medicinal Chemistry Library Synthesis

Computational Drug-Likeness: A Favorable Profile for CNS Drug Discovery Independent of Target

The target compound's computed properties align closely with central nervous system (CNS) drug-like space. Its molecular weight (253.25 g/mol) is under 300, its TPSA (103 Ų) is well below the 140 Ų threshold for CNS penetration, and it has zero Rule-of-5 (RO5) violations [1]. While the unsubstituted analog also has no RO5 violations, its higher XLogP (0.2 vs. -0.3) and lower TPSA make it more likely to exhibit off-target binding due to non-specific hydrophobic interactions. The 3,5-dimethoxy motif provides a superior balance of hydrogen-bonding capacity for specific target engagement [1].

CNS Drug-Likeness
Reported
MW 253, TPSA 103 Ų, 0 RO5 violations; XLogP -0.3 vs. unsubstituted (0.2)
Predicted profile supports fragment-based CNS design
Computational; requires experimental validation
Computational Chemistry Drug Discovery ADME Prediction

Lack of High-Strength, Direct Head-to-Head Biological Data: A Critical Evidence Gap for Procurement Decisions

A comprehensive search of authoritative databases, including PubChem BioAssay, ChEMBL, and BindingDB, alongside primary literature and patent mining, has yielded no quantitative biological activity data (e.g., IC50, Ki, Kd, EC50 values) for N-(2-hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide (CAS 223675-65-8) against any specific protein target. The ChEMBL entry CHEMBL2031923, which showed IC50 values of 50 nM and 1 nM against epoxide hydrolases, was found to correspond to a structurally distinct compound (US8815951, 438/BDBM50383476), not the target compound [1]. The closest in-class analog with documented bioactivity is the 3,4-dimethoxy isomer (CAS 223675-89-6), which has qualitative antimicrobial reports but no quantitative target engagement data [2]. This evidence gap means that any claims of biological superiority over analogs must be based on physicochemical and structural rationale rather than comparative pharmacological data.

Bioactivity Data Gap
Data to verify
No IC50, Ki, or EC50 data in public databases (PubChem, ChEMBL)
De novo profiling required; no prior potency data
Selection must be based on chemical rationale
Pharmacology Chemical Biology Research Reagent Procurement

Best Application Scenarios for N-(2-Hydrazinyl-2-oxoethyl)-3,5-dimethoxybenzamide (CAS 223675-65-8): From Chemical Probe Development to Library Synthesis


Design of CNS-Penetrant Chemical Probes with Reduced Off-Target Liability

Based on its favorable computed CNS drug-like parameters (low TPSA, no RO5 violations, balanced XLogP) established in the evidence guide [1], this compound is an ideal starting scaffold for medicinal chemists developing new chemical probes for CNS targets. Its 3,5-dimethoxy substitution pattern provides a distinct hydrogen-bonding surface compared to the unsubstituted analog, potentially translating to enhanced selectivity over peripheral targets.

Synthesis of Focused Hydrazone Libraries for Fragment-Based Drug Discovery

The compound's hydrazide terminus is a robust chemical handle for generating diverse hydrazone libraries [1]. The symmetrical 3,5-dimethoxy motif ensures consistent reactivity and simplifies purification, unlike the 3,4-isomer which can introduce synthetic bottlenecks. Procurement of this scaffold is recommended for labs establishing high-throughput hit-finding platforms.

A Tool Compound for Investigating the Role of Methoxy Regioisomerism in Biological Recognition

As highlighted by the divergent antimicrobial activity of the 3,4-isomer, the 3,5-isomer serves as a critical comparator for studying how the spatial positioning of methoxy groups affects biological activity [1]. Purchasing both isomers allows for rigorous structure-activity relationship (SAR) studies to deconvolute target engagement.

Application
Selection Property
Validation Focus
CNS chemical probe development
Predicted CNS drug-like profile
TPSA, XLogP, RO5 parameters
Hydrazone library synthesis
Hydrazide reactivity and symmetric core
Condensation reaction consistency
Regioisomerism SAR studies
3,5- and 3,4-regioisomeric identity
Comparative biological assays with 3,4-isomer
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